4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic aromatic organic compound characterized by a pyrrolo[3,2-d]pyrimidine core with a chlorine atom at the 4-position and a methyl group at the 5-position
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is involved in the replication of bacterial DNA, while RNA polymerase is crucial for the transcription process .
Mode of Action
this compound binds to DNA gyrase, preventing it from breaking down bacterial DNA . It also has antimycobacterial activity due to its ability to bind to RNA polymerase .
Biochemical Pathways
By inhibiting DNA gyrase and RNA polymerase, this compound disrupts the replication and transcription processes in bacteria . This leads to the cessation of bacterial growth and eventually results in bacterial death .
Pharmacokinetics
Its efficacy against bacteria like staphylococcus and mycobacterium tuberculosis suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the death of bacteria . This is achieved through the disruption of crucial biochemical pathways in bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a suitable pyrrole derivative with a chloro-substituted pyrimidine derivative in the presence of a catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to optimize yield and purity. Continuous flow chemistry techniques may also be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions at the chlorine or methyl positions can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alkyl halides can be used for substitution reactions, often requiring a base or acid catalyst.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Various substituted pyrrolo[3,2-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives can be used to probe biological pathways and understand molecular interactions.
Medicine: In the medical field, derivatives of this compound are being investigated for their anticancer and anti-inflammatory properties. These compounds may serve as lead structures for the development of new therapeutic agents.
Industry: In industry, the compound is used in the development of new materials and chemicals. Its derivatives can be incorporated into polymers, coatings, and other industrial products.
Comparison with Similar Compounds
4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: Similar structure with the chlorine and methyl groups in different positions.
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a bromine atom instead of a methyl group.
Uniqueness: 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and biological activity
Properties
IUPAC Name |
4-chloro-5-methylpyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-3-2-5-6(11)7(8)10-4-9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZMRESPNIJBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731966 | |
Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871024-38-3 | |
Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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